molecular formula C19H33BN2O3 B15193763 Pinanediol talabostat boronate CAS No. 160332-26-3

Pinanediol talabostat boronate

Cat. No.: B15193763
CAS No.: 160332-26-3
M. Wt: 348.3 g/mol
InChI Key: GITITXQGIADLJY-KHWYTQFPSA-N
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Description

Pinanediol talabostat boronate is a compound that combines the properties of pinanediol, talabostat, and boronate Pinanediol is a chiral diol derived from pinene, while talabostat is a dipeptidyl peptidase inhibitor with immunostimulatory properties Boronate esters are known for their stability and reactivity, making them valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pinanediol talabostat boronate typically involves the formation of a boronate ester between pinanediol and talabostat. One common method is to react pinanediol with a boronic acid derivative of talabostat under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pinanediol talabostat boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronate esters. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pinanediol talabostat boronate involves the inhibition of dipeptidyl peptidase enzymes, particularly DPP4 and FAP. Talabostat targets these enzymes, leading to the upregulation of cytokines and chemokines, which stimulate immune responses against tumors. The compound also activates caspase-1, which processes pro-IL-1β into mature IL-1β, further enhancing its immunostimulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chiral diol, a potent enzyme inhibitor, and a boronate ester. This combination enhances its stability, reactivity, and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

160332-26-3

Molecular Formula

C19H33BN2O3

Molecular Weight

348.3 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-1-[(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C19H33BN2O3/c1-11(2)16(21)17(23)22-8-6-7-15(22)20-24-14-10-12-9-13(18(12,3)4)19(14,5)25-20/h11-16H,6-10,21H2,1-5H3/t12-,13-,14+,15-,16-,19-/m0/s1

InChI Key

GITITXQGIADLJY-KHWYTQFPSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@H](C(C)C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C(C)C)N

Origin of Product

United States

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